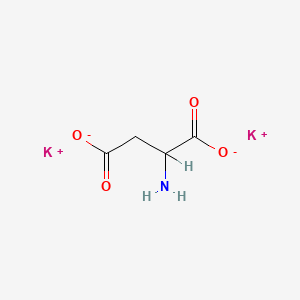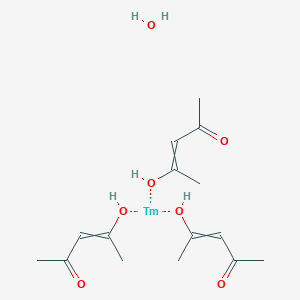
BISMUTH MOLYBDATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth molybdate is a compound that has garnered significant attention due to its unique properties and applications, particularly in the field of catalysis. It exists in several phases, including α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6, each with distinct structural and catalytic properties. These compounds are known for their high selectivity and activity in the partial oxidation and ammoxidation of lower olefins, making them crucial in the production of various industrial chemicals .
Méthodes De Préparation
Bismuth molybdate can be synthesized through various methods, each with specific reaction conditions and industrial applications:
Co-precipitation: This is the most common method, involving the precipitation of bismuth and molybdenum salts from an aqueous solution, followed by calcination to form the desired phase.
Solid-state reaction: This method involves mixing solid bismuth and molybdenum oxides or salts, followed by high-temperature treatment to induce the reaction.
Sol-gel method: This involves the formation of a gel from a solution containing bismuth and molybdenum precursors, which is then dried and calcined.
Hydrothermal synthesis: This method uses high-pressure and high-temperature conditions to crystallize this compound from an aqueous solution.
Spray drying and solution combustion: These methods involve the rapid evaporation of a solution containing bismuth and molybdenum precursors, followed by combustion to form the desired compound.
Analyse Des Réactions Chimiques
Bismuth molybdate undergoes several types of chemical reactions, primarily in the context of catalysis:
Ammoxidation: This reaction involves the conversion of propylene to acrylonitrile in the presence of ammonia.
Photocatalytic reactions: This compound can also act as a photocatalyst for the degradation of organic pollutants under visible light.
Common reagents used in these reactions include oxygen, ammonia, and various hydrocarbons. The major products formed depend on the specific reaction but often include valuable industrial chemicals such as acrolein, acrylonitrile, and various oxidized hydrocarbons .
Applications De Recherche Scientifique
Bismuth molybdate has a wide range of applications in scientific research:
Environmental remediation: Its photocatalytic properties make it useful for the degradation of organic pollutants in water and air.
Biomedical applications: Bismuth-based compounds, including this compound, are being explored for their potential in drug delivery, imaging, and cancer therapy due to their unique optical and chemical properties.
Mécanisme D'action
The catalytic activity of bismuth molybdate is primarily due to its ability to facilitate the transfer of oxygen atoms in oxidation reactions. The compound’s structure allows for the efficient activation of oxygen molecules, which then react with hydrocarbons to form oxidized products. In photocatalytic applications, this compound absorbs visible light, generating electron-hole pairs that drive the degradation of organic pollutants .
Comparaison Avec Des Composés Similaires
Bismuth molybdate is often compared to other bismuth-based compounds, such as:
Bismuth tungstate (Bi2WO6): Similar in structure and used in photocatalysis.
Bismuth vanadate (BiVO4): Known for its photocatalytic properties and used in water splitting.
Bismuth oxyhalides (BiOX, where X = Cl, Br, I): These compounds are also used in photocatalysis and have similar structural properties.
This compound stands out due to its high selectivity and activity in oxidation and ammoxidation reactions, making it a preferred choice for industrial catalytic processes .
Propriétés
Numéro CAS |
13565-96-3 |
|---|---|
Formule moléculaire |
Bi2MoO6 |
Poids moléculaire |
609.9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











